WS-383 free base

DCN1 UBE2M protein-protein interaction

WS-383 free base is a triazolo[1,5-a]pyrimidine-class inhibitor that selectively disrupts the DCN1-UBE2M co-E3 interface (IC50 11 nM), enabling precise investigation of Cul3/1-mediated neddylation without the confounding pleiotropic effects of pan-NAE1 inhibition. Ideal for NRF2 pathway studies, chemoresistance mechanisms, and CRL1/CRL3 E3 ligase deconvolution. Superior potency vs. peptidomimetic DCN1 inhibitors ensures robust target engagement at lower working concentrations. Verify ≥98% purity before ordering.

Molecular Formula C18H20ClN9S2
Molecular Weight 462.0 g/mol
Cat. No. B611824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWS-383 free base
SynonymsWS-383;  WS 383;  WS383; 
Molecular FormulaC18H20ClN9S2
Molecular Weight462.0 g/mol
Structural Identifiers
InChIInChI=1S/C18H20ClN9S2/c1-12-10-15(30-18-22-24-25-27(18)9-8-26(2)3)28-16(20-12)21-17(23-28)29-11-13-4-6-14(19)7-5-13/h4-7,10H,8-9,11H2,1-3H3
InChIKeyMGESDQAAIJOGJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





WS-383 Free Base Procurement Evidence: Core Chemical Identity and Baseline Profile


WS-383 free base (CAS 2247543-65-1) is a triazolo[1,5-a]pyrimidine-based small molecule that functions as a potent, selective, and reversible inhibitor of the protein-protein interaction between defective in cullin neddylation 1 (DCN1) and ubiquitin-conjugating enzyme E2 M (UBE2M/UBC12) [1]. The compound blocks this interaction with an IC50 of 11 nM in TR-FRET biochemical assays and demonstrates cellular target engagement in MGC-803 gastric cancer cells [1]. Its molecular formula is C18H20ClN9S2, and it is commercially available as the free base from multiple reputable suppliers .

WS-383 Free Base: Why In-Class DCN1-UBC12 Inhibitors Cannot Be Interchanged


DCN1-UBC12 protein-protein interaction inhibitors constitute a mechanistically defined class, yet compounds within this class exhibit substantial divergence in potency, selectivity fingerprint, cullin specificity, and cellular engagement properties [1]. WS-383 free base distinguishes itself through a combination of single-digit nanomolar biochemical potency (IC50 11 nM), >900-fold selectivity over a panel of clinically relevant kinases at 10 μM, and preferential inhibition of Cul3 and Cul1 neddylation over other cullin family members [2][3]. These parameters vary markedly across reported DCN1 inhibitors; for instance, the early-generation probe NAcM-OPT exhibits an IC50 of 79 nM, while the dual-targeting WS-384 displays reduced on-target DCN1 potency (IC50 14.81 nM) and additional LSD1 activity [4]. Consequently, substitution with alternative DCN1-UBC12 inhibitors without experimental validation risks introducing confounding off-target pharmacology or altered cellular response profiles.

WS-383 Free Base Quantitative Differentiation Evidence: Comparator-Based Selection Metrics


Biochemical Potency: 7.2-Fold Superior DCN1-UBC12 Inhibition Relative to NAcM-OPT

WS-383 free base inhibits the DCN1-UBC12 interaction with an IC50 of 11 nM, representing a 7.2-fold increase in potency compared to the widely used first-generation DCN1 probe NAcM-OPT (IC50 = 79 nM) [1]. Both IC50 values were determined using TR-FRET biochemical assays under comparable conditions (biotinylated DCN1, Ac-UBE2M12-AlexaFluor488, Tb-streptavidin detection) [2].

DCN1 UBE2M protein-protein interaction neddylation TR-FRET

Kinase Selectivity: >900-Fold Selectivity Window Over Clinically Relevant Kinases

WS-383 free base was profiled at 10 μM against a panel of kinases including BTK, CDKs, and EGFR[L858R], using staurosporine and BIBW 2992 as positive controls [1]. The compound exhibited weak inhibitory activity at this concentration, indicating a selectivity window of >900-fold relative to its DCN1-UBC12 IC50 (11 nM) [2]. In contrast, the dual-targeting inhibitor WS-384 shows only a 23-fold selectivity window between DCN1 (IC50 14.81 nM) and LSD1 (IC50 338.79 nM) [3].

kinase selectivity off-target profiling BTK CDK EGFR

Cullin Neddylation Selectivity: Preferential Cul3/1 Inhibition Over Other Cullins

In MGC-803 gastric cancer cells treated for 24 hours, WS-383 free base (0.03-3 μM) completely blocked Cul3 neddylation at 3 μM and partially inhibited Cul1 neddylation at 10 μM, while showing no effect on neddylation of other cullin family members (Cul2, Cul4A, Cul4B, Cul5) [1]. This contrasts with pan-cullin neddylation inhibitors such as MLN4924, which non-selectively inhibit all cullin family members [2].

cullin neddylation Cul3 Cul1 substrate selectivity CRL

Cellular Target Engagement: Thermal Stabilization of DCN1 at 1 μM

WS-383 free base enhances the thermal stability of cellular DCN1 protein in MGC-803 cells at concentrations as low as 1 μM in the Cellular Thermal Shift Assay (CETSA) . This confirms direct target engagement within the complex intracellular environment. In comparison, the pyrazolo-pyridone inhibitor compound 40 requires a 50 mg/kg oral dose to achieve sustained plasma exposures above its biochemical IC90, highlighting the translational gap between biochemical potency and cellular/in vivo target engagement that WS-383 has demonstrably bridged in cellular assays [1].

CETSA cellular target engagement thermal shift MGC-803

WS-383 Free Base: Validated Research and Industrial Application Scenarios


Cul3-Specific CRL Pathway Dissection in Oncology Research

Investigators studying the role of Cul3-based cullin-RING ligases (CRL3) in cancer can employ WS-383 free base at 3 μM to selectively block Cul3 neddylation without affecting other cullin family members [1]. This selectivity enables clean separation of Cul3-dependent phenotypes from those mediated by Cul1, Cul2, Cul4, or Cul5. The compound induces accumulation of CRL3 substrates p21, p27, and NRF2 in MGC-803 and KYSE70 cells, providing validated downstream readouts for pathway modulation [2].

DCN1-UBC12 PPI Inhibitor Reference Standard for Screening and Assay Development

With a well-characterized IC50 of 11 nM in TR-FRET assays and >98% HPLC purity, WS-383 free base serves as an ideal positive control and reference standard for high-throughput screening campaigns targeting the DCN1-UBC12 interaction [1]. Its >900-fold kinase selectivity window minimizes off-target interference in cellular assay readouts, making it suitable for orthogonal validation of novel DCN1 inhibitor hits [3].

Gastric Cancer Cell Line Mechanistic Studies (MGC-803 and KYSE70 Models)

WS-383 free base has been extensively validated in MGC-803 and KYSE70 gastric cancer cell lines, where it exhibits dose-dependent inhibition of Cul3/1 neddylation (0.03-3 μM, 24h) and accumulation of p21 and p27 tumor suppressor proteins [1][2]. The compound also demonstrates cellular target engagement via CETSA thermal stabilization at 1 μM, confirming intracellular binding to DCN1 in these models . Researchers can leverage this established cell line validation data for experimental design and troubleshooting.

Comparative Pharmacology Studies of DCN1 Inhibitor Chemotypes

WS-383 free base (triazolo[1,5-a]pyrimidine scaffold) provides a benchmark for evaluating newer DCN1 inhibitor chemotypes, including the pyrazolo-pyridone series and peptidomimetics . Its 11 nM biochemical potency and 7.2-fold advantage over NAcM-OPT enable quantitative comparisons of target engagement efficiency and cellular activity across structurally diverse DCN1 inhibitors, facilitating scaffold optimization efforts in medicinal chemistry programs .

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